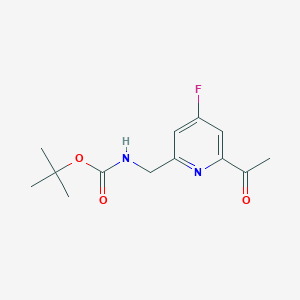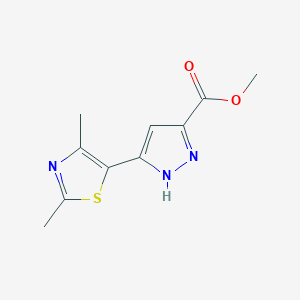
Ethyl 2-(3-chloro-4-methylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylpyridine-2-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the fourth position, and an ethyl ester group at the second position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 3-chloro-4-methylpyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-4-methylpyridine-2-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylpyridine-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable nucleophile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used for the oxidation of the methyl group.
Major Products Formed
Hydrolysis: 3-Chloro-4-methylpyridine-2-acetic acid and ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-4-methylpyridine-2-carboxylic acid or 3-chloro-4-methylpyridine-2-aldehyde.
Scientific Research Applications
3-Chloro-4-methylpyridine-2-acetic acid ethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, hydrolysis, or oxidation. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-Methylpyridine-2-acetic acid ethyl ester: Similar structure but lacks the chloro group.
3-Chloro-2-methylpyridine-4-acetic acid ethyl ester: Similar structure but with different positions of the substituents.
Uniqueness
3-Chloro-4-methylpyridine-2-acetic acid ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloro and methyl groups on the pyridine ring, along with the ethyl ester group, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-10(11)7(2)4-5-12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
YWPIRUNFZHWSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B14858725.png)

![[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858731.png)
![(1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-](/img/structure/B14858747.png)


![(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine](/img/structure/B14858784.png)




![[(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14858803.png)


